3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate
Overview
Description
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate is a synthetic organic compound known for its applications in molecular imaging and fluorescence-based assays. This compound belongs to the family of indocyanine dyes, which are widely used due to their strong absorbance in the near-infrared spectrum and water solubility induced by sulfonate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Sulfonate Group: The sulfonate group is introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid.
Alkylation: The trimethyl groups are added through alkylation reactions, often using methyl iodide in the presence of a base.
Carboxypentyl Chain Addition: The carboxypentyl chain is introduced through a nucleophilic substitution reaction, where a halogenated pentanoic acid derivative reacts with the indole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Azide derivatives.
Scientific Research Applications
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate is extensively used in:
Molecular Imaging: As a fluorescent dye, it is used in near-infrared imaging for visualizing biological tissues.
Biological Research: It serves as a marker in fluorescence microscopy and flow cytometry.
Medical Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industrial Applications: Employed in the development of sensors and imaging agents for various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its strong absorbance and fluorescence properties. Upon excitation by near-infrared light, it emits fluorescence, which can be detected and used for imaging purposes. The sulfonate and carboxypentyl groups enhance its water solubility and biocompatibility, making it suitable for biological applications.
Comparison with Similar Compounds
Similar Compounds
Indocyanine Green: Another indocyanine dye used for similar imaging purposes.
Cy5.5: A related dye with similar spectral properties but different side chains.
Uniqueness
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate is unique due to its specific combination of functional groups, which provide a balance of water solubility, strong fluorescence, and biocompatibility. This makes it particularly useful for applications requiring high sensitivity and specificity in biological environments.
Properties
IUPAC Name |
3-(5-carboxypentyl)-1,1,2-trimethylbenzo[e]indol-3-ium-7-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-14-21(2,3)20-17-10-9-16(28(25,26)27)13-15(17)8-11-18(20)22(14)12-6-4-5-7-19(23)24/h8-11,13H,4-7,12H2,1-3H3,(H-,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVMINYRQMRPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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